molecular formula C30H21Br2N B3028546 N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline CAS No. 2205054-16-4

N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline

Cat. No.: B3028546
CAS No.: 2205054-16-4
M. Wt: 555.3 g/mol
InChI Key: YNNZUIKXDANVDW-UHFFFAOYSA-N
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Description

N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline: is an organic compound that belongs to the class of diarylamines It is characterized by the presence of bromine atoms on the phenyl rings and a central aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline typically involves a multi-step process:

    Bromination: The initial step involves the bromination of biphenyl to introduce bromine atoms at the para positions.

    Amination: The brominated biphenyl is then subjected to amination using aniline under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the bromination and amination reactions.

    Optimized Reaction Conditions: Controlling temperature, pressure, and solvent systems to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in a de-brominated product.

    Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or Grignard reagents are employed for substitution reactions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: De-brominated biphenyl derivatives.

    Substitution Products: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: While its direct applications in biology are limited, derivatives of this compound may be explored for their biological activity.

Medicine: Research into potential medicinal applications is ongoing, particularly in the development of new pharmaceuticals.

Industry: The compound is primarily used in the electronics industry for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism by which N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline exerts its effects is primarily through its electronic properties. The bromine atoms and the aniline structure contribute to the compound’s ability to participate in electron transfer processes, making it suitable for use in electronic devices. The molecular targets and pathways involved are related to its interaction with other organic molecules and materials in electronic applications.

Comparison with Similar Compounds

    N,N-diphenyl-4-(4-phenylphenyl)aniline: Lacks the bromine atoms, resulting in different electronic properties.

    N,N-bis(4-chlorophenyl)-4-(4-phenylphenyl)aniline: Contains chlorine atoms instead of bromine, affecting its reactivity and applications.

    N,N-bis(4-fluorophenyl)-4-(4-phenylphenyl)aniline: Contains fluorine atoms, leading to different chemical and physical properties.

Uniqueness: N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline is unique due to the presence of bromine atoms, which enhance its reactivity and make it suitable for specific applications in organic electronics. The bromine atoms also influence the compound’s electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21Br2N/c31-26-12-18-29(19-13-26)33(30-20-14-27(32)15-21-30)28-16-10-25(11-17-28)24-8-6-23(7-9-24)22-4-2-1-3-5-22/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNZUIKXDANVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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